N1-beta-D-Galactopyranosyl amino-guanidine hno3
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Overview
Description
Chemical Reactions Analysis
N1-beta-D-Galactopyranosyl amino-guanidine hno3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents can yield various substituted products.
The specific reagents and conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Scientific Research Applications
N1-beta-D-Galactopyranosyl amino-guanidine hno3 has several scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and glycosylation processes.
Biology: The compound is utilized in biochemical assays and studies involving glycoproteins and glycolipids.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is used in the development of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of N1-beta-D-Galactopyranosyl amino-guanidine hno3 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the context of the research .
Comparison with Similar Compounds
N1-beta-D-Galactopyranosyl amino-guanidine hno3 can be compared with other similar compounds, such as:
N1-beta-D-Galactopyranosyl amino-guanidine hydrochloride: This compound is similar in structure but contains a hydrochloride group instead of a nitrate group.
1-amino-1-deoxy-beta-D-galactose aminoguanidinium nitrate: Another similar compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific molecular configuration and the presence of the nitrate group, which can influence its reactivity and applications.
Properties
IUPAC Name |
nitric acid;2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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